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Compound Name: XR11576

Cat. No.: B1676668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
XR11576, also known as MLN-576, is a potent, orally active, small molecule dual inhibitor of

topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] Its chemical name is 4-methoxy-

benzo[a]phenazine-11-carboxylic acid (2-dimethylamino-1-R-methyl-ethyl)-amide.[3][4] As a

topoisomerase poison, XR11576 stabilizes the covalent enzyme-DNA intermediate, leading to

DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. This document provides a

comprehensive technical guide on the chemical structure, mechanism of action, and key

experimental data related to XR11576.

Chemical Structure
The chemical structure of XR11576 is presented below:

Chemical Name: 4-methoxy-benzo[a]phenazine-11-carboxylic acid (2-dimethylamino-1-R-

methyl-ethyl)-amide

Molecular Formula: C25H28N4O2

(A 2D chemical structure image of XR11576 would be placed here in a full report)
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Mechanism of Action: Dual Inhibition of
Topoisomerase I and II
XR11576 exerts its cytotoxic effects by targeting two essential nuclear enzymes involved in

DNA topology: topoisomerase I and topoisomerase II.[1] Unlike catalytic inhibitors, XR11576
acts as a topoisomerase poison. It intercalates into DNA and stabilizes the "cleavable

complex," a transient intermediate state where the enzyme is covalently bound to the DNA

strand after inducing a single-strand break (Topo I) or a double-strand break (Topo II).[1] The

stabilization of this complex prevents the religation of the DNA strand, leading to the

accumulation of DNA damage. This damage triggers downstream cellular responses, including

cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.
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Signaling pathway of XR11576.

Quantitative Data
In Vitro Cytotoxicity
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XR11576 has demonstrated potent cytotoxic activity against a range of human cancer cell

lines. The half-maximal inhibitory concentration (IC50) values from various studies are

summarized below.

Cell Line Cancer Type IC50 (nM) Reference

H69/P
Small Cell Lung

Cancer
6 - 47 [1]

H69/LX4

Multidrug-Resistant

Small Cell Lung

Cancer

6 - 47 [1]

MC26 Colon Carcinoma 6 - 47 [1]

HT29 Colon Carcinoma 6 - 47 [1]

Pharmacokinetic Parameters in Humans
A Phase I clinical trial in patients with advanced solid tumors provided the following

pharmacokinetic data for orally administered XR11576.

Dose (mg/day) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h)

30 45.1 ± 20.3 2.0 (1.0-4.0) 224 ± 101 29.7 ± 11.2

60 118 ± 57 2.0 (1.0-4.0) 684 ± 345 32.5 ± 14.3

120 303 ± 145 2.5 (1.0-6.0) 1997 ± 1087 40.1 ± 18.9

180 543 ± 289 3.0 (1.5-6.0) 4578 ± 2890 45.6 ± 21.4

Data presented as mean ± standard deviation or median (range). Data sourced from a Phase I

clinical trial.[3][4]

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
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This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured

cells.

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per

well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of XR11576 in culture medium. Remove the

old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle

control (e.g., DMSO) and a no-treatment control.

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours.

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by plotting cell viability against the logarithm of the compound

concentration.

Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of XR11576 on cell cycle distribution.

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of XR11576
for 24-48 hours.

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge

to obtain a cell pellet.

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for

at least 2 hours for fixation.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution

containing propidium iodide (PI) and RNase A.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is

proportional to the PI fluorescence intensity.

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the

G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.

Cell Treatment: Treat cells with XR11576 for a specified period (e.g., 24-48 hours).

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend

in 1X Annexin V binding buffer.

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension

and incubate in the dark at room temperature for 15 minutes.

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early

apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-

positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of

XR11576.
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Workflow for in vitro cytotoxicity assay.
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Conclusion
XR11576 is a novel phenazine derivative that functions as a dual inhibitor of topoisomerase I

and II. Its mechanism of action, involving the stabilization of the topoisomerase-DNA cleavable

complex, leads to significant DNA damage and subsequent cell death. Preclinical studies have

demonstrated its potent cytotoxic activity against a variety of cancer cell lines, including those

with multidrug resistance. The pharmacokinetic profile from early clinical trials suggests that it

is orally bioavailable. Further research and clinical investigation are warranted to fully elucidate

the therapeutic potential of XR11576 in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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